2,4-dihydroxy-N-[(5-nitrofuran-2-yl)methylideneamino]benzamide
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Overview
Description
2,4-dihydroxy-N-[(5-nitrofuran-2-yl)methylideneamino]benzamide is a compound that belongs to the class of nitrofuran derivatives. These compounds are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties . The presence of both the nitrofuran and benzamide moieties in its structure contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dihydroxy-N-[(5-nitrofuran-2-yl)methylideneamino]benzamide typically involves the condensation of 2,4-dihydroxybenzamide with 5-nitrofuran-2-carbaldehyde under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2,4-dihydroxy-N-[(5-nitrofuran-2-yl)methylideneamino]benzamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The hydroxyl groups on the benzamide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated benzamide derivatives.
Scientific Research Applications
2,4-dihydroxy-N-[(5-nitrofuran-2-yl)methylideneamino]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Investigated for its potential anticancer activity.
Industry: Used in the development of new antimicrobial agents
Mechanism of Action
The mechanism of action of 2,4-dihydroxy-N-[(5-nitrofuran-2-yl)methylideneamino]benzamide involves the inhibition of bacterial enzymes and the disruption of cellular processes. The nitrofuran moiety is reduced by bacterial nitroreductases to form reactive intermediates that damage bacterial DNA, RNA, and proteins. This leads to the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: Used to treat urinary tract infections.
Nitrofurazone: Used for topical infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Uniqueness
2,4-dihydroxy-N-[(5-nitrofuran-2-yl)methylideneamino]benzamide is unique due to the presence of both the nitrofuran and benzamide moieties, which contribute to its broad spectrum of biological activities. Its dual functionality allows it to interact with multiple molecular targets, making it a versatile compound for various applications .
Properties
CAS No. |
304481-57-0 |
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Molecular Formula |
C12H9N3O6 |
Molecular Weight |
291.22 g/mol |
IUPAC Name |
2,4-dihydroxy-N-[(5-nitrofuran-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C12H9N3O6/c16-7-1-3-9(10(17)5-7)12(18)14-13-6-8-2-4-11(21-8)15(19)20/h1-6,16-17H,(H,14,18) |
InChI Key |
ZTQOQTRATCODQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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